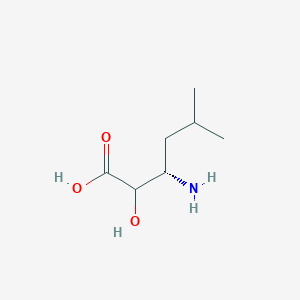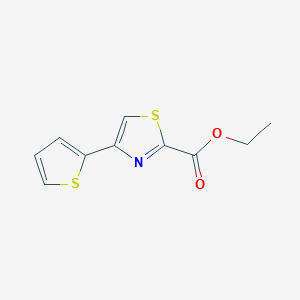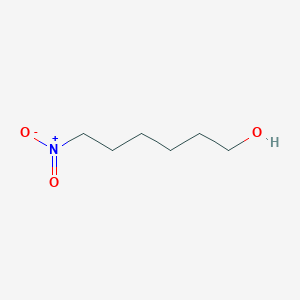
4-Fluoro-2-methylnaphthalene
Descripción general
Descripción
4-Fluoro-2-methylnaphthalene is a chemical compound that belongs to the family of naphthalene derivatives. It is a colorless liquid with a molecular formula of C11H9F. This compound has gained significant attention in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Photorearrangement in Basic Media
4-Fluoro-2-methylnaphthalene has been involved in studies examining base-induced photorearrangements. Research by Ho et al. (2011) focused on irradiating 3-(4-substituted styryl)furans in basic media to yield a series of 7-substituted-2-methylnaphthalenes. This process, involving cis-trans photoisomerization and other steps, provides a novel method to synthesize unsymmetrical 2,7-disubstituted naphthalenes, indicating the potential of this compound in synthetic organic chemistry (Ho, Lee, Lo, & Chuang, 2011).
Fluorescence Enhancement by Metal Ions
This compound derivatives, such as 4-amino-1,8-dicyanonaphthalene, exhibit properties as electronic push-pull fluorophores. Qian and Xiao (2002) synthesized these derivatives efficiently, demonstrating their use as photo-induced electron transfer fluorescence switches. Their fluorescence enhancement, influenced by transition metal ions and pH sensitivity, suggests applications in sensing and detection technologies (Qian & Xiao, 2002).
Internal Combustion Engine Applications
In the field of internal combustion engines, this compound-related compounds like 1-methylnaphthalene have been used as tracers for laser-induced fluorescence (LIF) imaging. Studies by Fendt et al. (2020) have analyzed their stability and conversion in engines, providing insights into mixture formation and temperature distributions, crucial for engine efficiency and emission studies (Fendt, Retzer, Ulrich, Will, & Zigan, 2020).
Applications in Dye-Sensitized Solar Cells (DSSCs)
Research has also delved into the use of this compound derivatives in solar energy applications. Gayathri (2018) conducted a study on 1,4-diacetoxy-2-methylnaphthalene (DAMN), focusing on its structural and vibrational properties through a combination of experimental and theoretical methods. The findings, particularly concerning the energy gap and charge transfer interactions, indicate potential applications in DSSCs and other photovoltaic devices (Gayathri, 2018).
Propiedades
IUPAC Name |
1-fluoro-3-methylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHZPGXJCQMQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Chlorobenzofuro[2,3-b]pyridine](/img/structure/B3259465.png)

![(R)-2-(Benzyloxy)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride](/img/structure/B3259485.png)
![6-Oxaspiro[bicyclo[3.1.0]hexane-2,2'-[1,3]dioxolane]](/img/structure/B3259493.png)

